molecular formula C12H14N2 B1278990 2-(Piperidin-4-YL)benzonitrile CAS No. 304462-63-3

2-(Piperidin-4-YL)benzonitrile

Cat. No.: B1278990
CAS No.: 304462-63-3
M. Wt: 186.25 g/mol
InChI Key: XZCWBSDEASNABK-UHFFFAOYSA-N
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Description

2-(Piperidin-4-YL)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various halogen derivatives for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of halogen derivatives can lead to the formation of substituted benzonitrile derivatives .

Scientific Research Applications

2-(Piperidin-4-YL)benzonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Piperidin-4-YL)benzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-piperidin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCWBSDEASNABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441017
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-63-3
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(2-Cyano-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g) was dissolved in a solution of hydrogen chloride in dioxane (4 M, 2 mL) and the mixture stirred for 1 hour. The solvent was evaporated under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a grey solid (0.1 g). LCMS m/z 187.2[M+H]+. R.T.=1.90 min (Analytical Method 4).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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